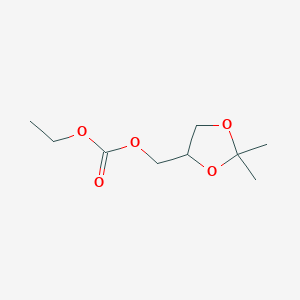
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate: is an organic compound with the molecular formula C9H16O5. It is a carbonate ester derived from the reaction of ethyl chloroformate with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This compound is known for its unique structural features, which include a dioxolane ring and an ethyl carbonate group. It is used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate typically involves the reaction of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol+Ethyl chloroformate→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: Reacting with alcohols in the presence of a catalyst can lead to the exchange of the ethyl group with another alkyl group.
Reduction: The carbonate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate.
Transesterification: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alkyl carbonate.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various dioxolane derivatives.
- Acts as a protecting group for alcohols in multi-step synthesis processes.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of specialty polymers and resins.
- Employed as a solvent or intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate primarily involves its ability to undergo hydrolysis and transesterification reactions. The carbonate ester linkage is susceptible to cleavage under acidic or basic conditions, leading to the release of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol and ethyl carbonate. This property is exploited in drug delivery systems where the compound can act as a prodrug, releasing the active drug upon hydrolysis.
Comparaison Avec Des Composés Similaires
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate.
Ethyl carbonate: A simple carbonate ester that can undergo similar hydrolysis and transesterification reactions.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methyl carbonate: A structurally similar compound where the ethyl group is replaced with a methyl group.
Uniqueness:
- The presence of both a dioxolane ring and an ethyl carbonate group in this compound provides unique reactivity and stability compared to other carbonate esters.
- Its ability to act as a protecting group and its potential use in drug delivery systems highlight its versatility in various applications.
Propriétés
Numéro CAS |
185318-01-8 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C9H16O5/c1-4-11-8(10)12-5-7-6-13-9(2,3)14-7/h7H,4-6H2,1-3H3 |
Clé InChI |
UFZRDRRYMQQPIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


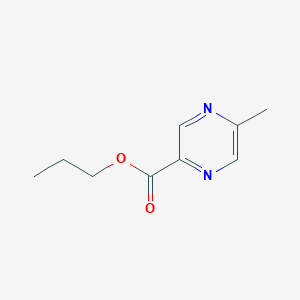
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

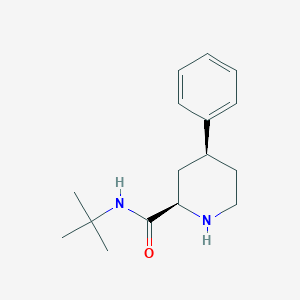
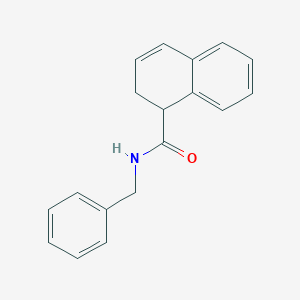
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
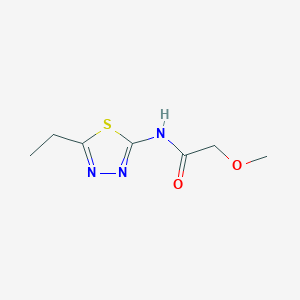
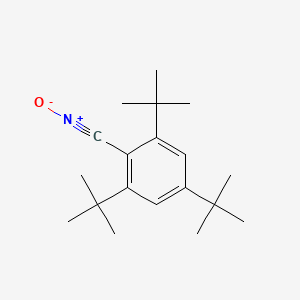
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
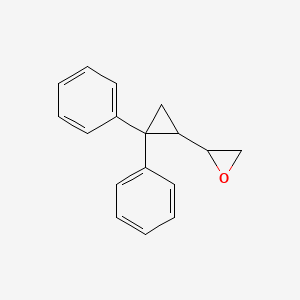


![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
